Recainam
Overview
Description
Recainam is a small molecule drug that has been investigated as a Class I anti-arrhythmic agent. It was initially developed by Pfizer Inc. and has been studied for its potential in treating heart rhythm disorders, particularly complex ventricular arrhythmias . The compound’s molecular formula is C15H25N3O, and it is known for its ability to block sodium channels, which are crucial in the propagation of electrical signals in the heart .
Preparation Methods
Recainam can be synthesized through various synthetic routes. One common method involves the reaction of N-(2,6-dimethylphenyl)-N’-(3-((1-methylethyl)amino)propyl) with appropriate reagents under controlled conditions . The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Recainam undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of sodium channel blockers.
Biology: Investigated for its effects on cellular ion channels and electrical signaling.
Medicine: Explored as a treatment for cardiac arrhythmias, particularly in patients with complex ventricular ectopic beats
Industry: Potential applications in the development of new anti-arrhythmic drugs and related pharmaceuticals
Mechanism of Action
Recainam exerts its effects by blocking sodium channels, specifically the sodium channel alpha subunit. This action inhibits the propagation of electrical signals in the heart, thereby reducing the occurrence of arrhythmias . The compound’s mechanism involves binding to the sodium channels and preventing the influx of sodium ions, which are essential for the initiation and conduction of electrical impulses .
Comparison with Similar Compounds
Recainam is unique among sodium channel blockers due to its specific structure and pharmacokinetic properties. Similar compounds include:
Flecainide: Another Class I anti-arrhythmic agent with similar sodium channel blocking properties.
Encainide: Also a sodium channel blocker used to treat arrhythmias.
Compared to these compounds, this compound has shown distinct pharmacokinetic characteristics and a unique profile in clinical studies .
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[3-(propan-2-ylamino)propyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-11(2)16-9-6-10-17-15(19)18-14-12(3)7-5-8-13(14)4/h5,7-8,11,16H,6,9-10H2,1-4H3,(H2,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJSFPCTWYLZRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NCCCNC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
74752-07-1 (hydrochloride) | |
Record name | Recainam [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074738242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50868319 | |
Record name | Recainam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50868319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74738-24-2 | |
Record name | Recainam [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074738242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Recainam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50868319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RECAINAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/646KRE84ZG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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